REACTION_CXSMILES
|
[P:1]([O-:16])([O-:15])([O:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:14])[C:11]=2[Cl:13])[NH:6][CH:5]=1)=[O:2].[Na][Na]>CO.C(=O)([O-])[O-]>[CH:8]1[C:7]2[NH:6][CH:5]=[C:4]([O:3][P:1]([OH:15])([OH:16])=[O:2])[C:12]=2[C:11]([Cl:13])=[C:10]([Br:14])[CH:9]=1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |